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Abstract

(1S)-(+)-Menthyl chloroformate is a valuable chiral reagent widely utilized in organic
synthesis, particularly for the derivatization of amines and alcohols, and as a chiral auxiliary in
asymmetric transformations. Its rigid cyclohexane backbone, derived from naturally abundant
(+)-menthol, provides a well-defined stereochemical environment, enabling the separation of
enantiomers and the diastereoselective synthesis of new chiral centers. This technical guide
provides an in-depth overview of the structure, stereochemistry, and physicochemical
properties of (1S)-(+)-Menthyl chloroformate. Detailed experimental protocols for its synthesis
and key applications are presented, alongside a discussion of its relevance in drug
development, including the pharmacological activities of related menthyl derivatives and their
interaction with biological signaling pathways.

Structure and Stereochemistry

(1S)-(+)-Menthyl chloroformate, a derivative of the monoterpene (+)-menthol, possesses a
complex stereochemical structure that is fundamental to its utility in asymmetric synthesis.

IUPAC Name: [(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl] chloroformate[1]
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Molecular Structure: The molecule consists of a chloroformate group attached to the hydroxyl
oxygen of a menthyl moiety. The cyclohexane ring of the menthyl group adopts a stable chair
conformation with the large isopropyl and methyl groups in equatorial positions to minimize
steric strain. This rigid conformational preference is crucial for predictable stereochemical
outcomes in reactions where it is employed as a chiral auxiliary.

Stereochemistry: The stereochemistry of (1S)-(+)-Menthyl chloroformate is defined by three
chiral centers on the cyclohexane ring, designated according to the Cahn-Ingold-Prelog priority
rules. The absolute configurations are 1S, 2R, and 5S. The "(+)" prefix indicates that it is
dextrorotatory, rotating plane-polarized light to the right.

Below is a 2D representation of the chemical structure, followed by a 3D conformational
diagram generated using the DOT language to illustrate the key stereochemical features.

Caption: 2D Chemical Structure of (1S)-(+)-Menthyl Chloroformate.
Caption: 3D Conformational Representation of (1S)-(+)-Menthyl Chloroformate.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for (1S)-(+)-Menthyl
chloroformate is provided in the tables below for easy reference.

Table 1: Physicochemical Properties
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Property Value Reference(s)
Molecular Formula C11H1oCIO2 [11121[3]
Molecular Weight 218.72 g/mol [11[2][3]

CAS Number 7635-54-3 [21[3]
Appearance Liquid [2]

Boiling Point 108-109 °C at 11 mmHg [2]

Density 1.031 g/mL at 25 °C [2]

Refractive Index (n20/D)

1.458

[2]

Optical Rotation ([0]20/D)

+83° (c=1 in chloroform)

[2]

Enantiomeric Excess (ee)

>97% (GLC)

[2]

Table 2: Safety Information

Hazard

Description

GHS Pictograms

Corrosion, Acute Toxicity

Signal Word

Danger

Hazard Statements

H314: Causes severe skin burns and eye

damage. H331: Toxic if inhaled.

Precautionary Statements

P261, P280, P305+P351+P338, P310

Storage

Store at 2-8°C in a dry, well-ventilated place.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before

handling this chemical.

Experimental Protocols
Synthesis of (1S)-(+)-Menthyl Chloroformate
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The synthesis of (1S)-(+)-Menthyl chloroformate is typically achieved by the reaction of (+)-
menthol with phosgene or a phosgene equivalent, such as triphosgene. The following is a
general protocol adapted from the synthesis of the enantiomer.

Materials:

(+)-Menthol

Triphosgene (bis(trichloromethyl) carbonate)

Pyridine

Toluene (anhydrous)

Argon or Nitrogen atmosphere

Procedure:

A solution of pyridine in anhydrous toluene is added dropwise to a stirred solution of
triphosgene in anhydrous toluene at 0 °C under an inert atmosphere.

e The reaction mixture is stirred for 15 minutes at 0 °C.

e A solution of (+)-menthol in anhydrous toluene is then added slowly via a dropping funnel.
e The reaction is allowed to warm to room temperature and stirred for 15 hours.

e The reaction mixture is then diluted with water and extracted with toluene.

e The combined organic layers are washed sequentially with water and brine, then dried over
anhydrous sodium sulfate.

e The solvent is removed under reduced pressure to yield (1S)-(+)-Menthyl chloroformate as
an oil, which can be used in the next step without further purification.
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Caption: General workflow for the synthesis of (1S)-(+)-Menthyl Chloroformate.

Chiral Derivatization of Amines for HPLC Analysis

(1S)-(+)-Menthyl chloroformate is an effective chiral derivatizing agent for the analysis of
enantiomeric mixtures of amines and amino acids by HPLC. The reaction converts the
enantiomers into diastereomers, which can be separated on a standard achiral column.

Materials:
e Racemic amine or amino acid

e (1S)-(+)-Menthyl chloroformate
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e Aqueous sodium bicarbonate solution (e.g., 1 M)

e Dichloromethane (DCM) or other suitable organic solvent

e Anhydrous magnesium sulfate

Procedure:

» Dissolve the racemic amine/amino acid in the aqueous sodium bicarbonate solution.

e Add a solution of (1S)-(+)-Menthyl chloroformate in DCM to the aqueous solution.

« Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

o Separate the organic layer and extract the aqueous layer with DCM.

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
« Filter and concentrate the solution under reduced pressure.

e The resulting mixture of diastereomeric carbamates can be analyzed directly by HPLC.
Racemic Amine/Amino Acid (1S)-(+)-Menthyl Aqueous NaHCO3 DCM
Chloroformate

Biphasic Reaction

[Extraction & Dryina

HPLC Analysis

Click to download full resolution via product page
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Caption: Workflow for chiral derivatization of amines using (1S)-(+)-Menthyl Chloroformate.

Applications in Asymmetric Synthesis

The primary application of (1S)-(+)-Menthyl chloroformate in preparative organic synthesis is
as a chiral auxiliary. By temporarily attaching the menthyl group to a prochiral substrate, one
can induce diastereoselectivity in a subsequent chemical transformation. The steric bulk of the
menthyl group effectively shields one face of the reactive center, directing the approach of
reagents to the less hindered face.

A common strategy involves the formation of an N-acylcarbamate from an amine, which can
then undergo diastereoselective alkylation or other transformations at the a-position. The
menthyl auxiliary is subsequently cleaved to yield the desired enantiomerically enriched
product.

While a specific, detailed protocol for a complex asymmetric synthesis using (1S)-(+)-Menthyl
chloroformate is highly dependent on the substrate and desired transformation, the principles
of its application are well-established with related menthol-derived auxiliaries. The
diastereoselective reactions of enolates derived from esters of menthol are a classic example
of this approach.

Relevance in Drug Development and Signaling
Pathways

While (1S)-(+)-Menthyl chloroformate itself is primarily a synthetic tool, the menthyl moiety
and the carbamate linkage it forms are of significant interest to drug development
professionals.

Pharmacological Activity of Menthyl Derivatives: Menthol and its derivatives are known to
possess a range of pharmacological activities, including analgesic, anti-inflammatory, and
antimicrobial properties.[4] These effects are often mediated through interactions with specific
biological targets.

Interaction with Signaling Pathways: A key signaling pathway influenced by menthol and its
derivatives is the one involving the Transient Receptor Potential Melastatin 8 (TRPM8) ion
channel.[1][2] TRPMS8 is a non-selective cation channel that is activated by cold temperatures
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and cooling agents like menthol. Activation of TRPMS8 leads to an influx of calcium ions, which
in sensory neurons, is perceived as a cooling sensation. This mechanism is the basis for the
use of menthol in topical analgesics for muscle pain and in respiratory remedies.[1][3]

The potential for menthyl derivatives to modulate other ion channels and receptors, such as
nicotinic acetylcholine receptors and GABAergic systems, is an active area of research.[1]

Menthol Derivative Interaction with TRPM8 Signaling Pathway

Menthyl Derivative

Binds and Activates

TRPM8 lon Channel
(in cell membrane)
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Caption: Simplified signaling pathway of menthol derivatives via TRPM8 activation.
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Menthyl Carbamates in Drug Design: The carbamate functionality formed from the reaction of
(1S)-(+)-Menthyl chloroformate can be a stable linkage in drug molecules. Menthyl
carbamate derivatives have been investigated for various therapeutic applications, including as
potential anti-cellulite agents.[5] The menthyl group can improve the pharmacokinetic
properties of a drug, such as its lipophilicity and membrane permeability.

Conclusion

(1S)-(+)-Menthyl chloroformate is a versatile and valuable reagent for the modern organic
chemist. Its well-defined stereochemistry and the rigid conformational bias of the menthyl group
make it an excellent choice for the separation of enantiomers and for inducing
diastereoselectivity in asymmetric synthesis. For professionals in drug development, an
understanding of the chemistry of this reagent is complemented by the knowledge of the
pharmacological activities of the resulting menthyl-containing molecules and their interactions
with key biological signaling pathways. This guide has provided a comprehensive overview of
these aspects, offering both the practical chemical knowledge and the broader biological
context necessary for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b1349294#1s-menthyl-chloroformate-structure-
and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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